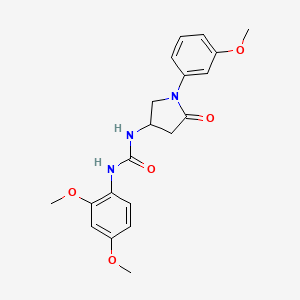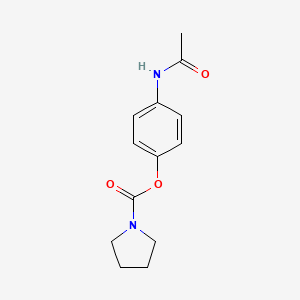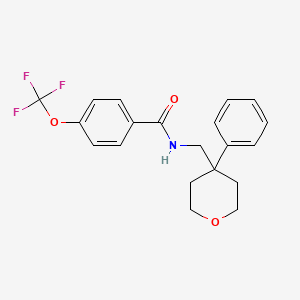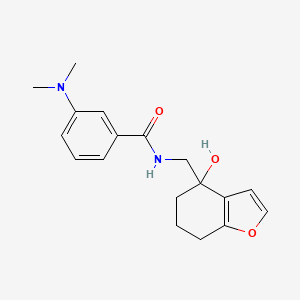
1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, also known as DMPOPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPOPU belongs to the class of urea derivatives and is synthesized through a multistep process that involves the condensation of 2,4-dimethoxyaniline with 3-methoxyphenylacetic acid, followed by the reaction with isocyanate.
科学的研究の応用
Anticancer Potential
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds with structural similarities to 1-(2,4-Dimethoxyphenyl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, have been designed, synthesized, and evaluated for their antiproliferative activity against various cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The compounds demonstrated significant antiproliferative effects, indicating their potential as new anticancer agents and potential BRAF inhibitors for further research (Jian Feng et al., 2020).
Apoptosis Induction in Cancer Therapy
The compound AKF-D52, which is structurally related to this compound, has been studied for its antiproliferative effects on non-small cell lung cancer cells. The research revealed that AKF-D52 induces apoptosis via both caspase-dependent and caspase-independent pathways and triggers cytoprotective autophagy. These findings suggest the compound's utility in inducing programmed cell death in cancer cells, making it a potential therapeutic agent for lung cancer treatment (Hyo-Sun Gil et al., 2021).
Role in Feeding Behavior Modulation
Research on orexin-1 receptor mechanisms, involving compounds with urea structures, has shown that selective antagonism at orexin-1 receptors can influence compulsive food consumption, particularly in the context of binge eating in rats. This suggests that compounds like this compound could potentially be explored for their effects on feeding behaviors and disorders with a compulsive component, offering a novel approach to treating such conditions (L. Piccoli et al., 2012).
Corrosion Inhibition
1,3,5-Triazinyl urea derivatives have been evaluated as corrosion inhibitors for mild steel in acidic environments, demonstrating efficiency in protecting against corrosion. This suggests that compounds with urea motifs, including this compound, could be explored for their application in corrosion inhibition, potentially extending the lifespan of metals in corrosive conditions (B. Mistry et al., 2011).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives, including those structurally similar to this compound, have been synthesized and subjected to enzyme inhibition assays, revealing potential in inhibiting enzymes like urease, β-glucuronidase, and phosphodiesterase. Additionally, some of these compounds exhibited in vitro anticancer activity, highlighting their potential for therapeutic applications in cancer treatment and enzyme-related disorders (Sana Mustafa et al., 2014).
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-15-6-4-5-14(10-15)23-12-13(9-19(23)24)21-20(25)22-17-8-7-16(27-2)11-18(17)28-3/h4-8,10-11,13H,9,12H2,1-3H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJLAYQPQILUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B2996993.png)
![N-(3-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2996997.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2997002.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}acetamide](/img/structure/B2997004.png)

![2,5-Bis(3-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997006.png)


![Methyl (1R,12R,14S)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/no-structure.png)
![(3'-methoxy-[1,1'-biphenyl]-4-yl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2997010.png)



